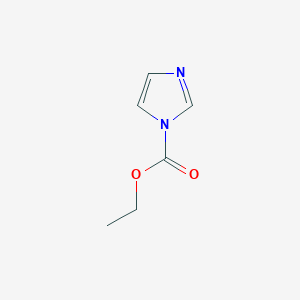

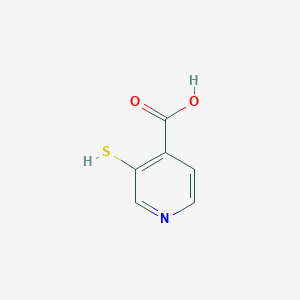

![molecular formula C11H14N4O4 B102426 9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one CAS No. 16975-94-3](/img/structure/B102426.png)

9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

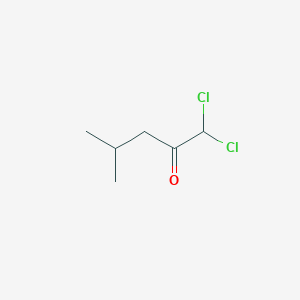

“9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one”, also known as Aristeromycin, is a biochemical reagent . It is an antibiotic and a potent S-adenosyl homocysteine hydrolase (AHCY) inhibitor . The molecule has a molecular formula of C11H15N5O3 and a molar mass of 265.27 .

Molecular Structure Analysis

The molecule consists of a purine ring attached to a cyclopentyl group. The cyclopentyl group has two hydroxyl groups and one hydroxymethyl group . The exact 3D structure would require more specific information or computational chemistry techniques to determine.Physical And Chemical Properties Analysis

The molecule has a melting point of 213~215℃ . It should be stored at 2-8°C . The molecule is soluble in water due to the presence of multiple hydroxyl groups.Mechanism of Action

The IC50 value of Aristeromycin against AHCY is 38.5 nM at 50 μM S-adenosylhomocysteine (SAH), but 271 nM at 1000 µM SAH . This suggests that Aristeromycin can inhibit the function of AHCY, an enzyme involved in the metabolism of S-adenosylhomocysteine . Aristeromycin can also regulate oncogenic EZH2 expression by inducing miR-26a .

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one involves the conversion of 2,3-dihydroxy-4-(hydroxymethyl)cyclopent-2-enone to 9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one via a series of reactions.", "Starting Materials": ["2,3-dihydroxy-4-(hydroxymethyl)cyclopent-2-enone", "6-chloro-9H-purine", "potassium carbonate", "dimethyl sulfoxide", "sodium borohydride", "acetic acid", "water"], "Reaction": ["Step 1: React 2,3-dihydroxy-4-(hydroxymethyl)cyclopent-2-enone with potassium carbonate in dimethyl sulfoxide to form the corresponding enolate intermediate.", "Step 2: Add 6-chloro-9H-purine to the reaction mixture and allow the reaction to proceed to form the desired intermediate.", "Step 3: Reduce the intermediate using sodium borohydride in acetic acid to form the final product.", "Step 4: Purify the product by recrystallization from water."] } | |

CAS RN |

16975-94-3 |

Molecular Formula |

C11H14N4O4 |

Molecular Weight |

266.25 g/mol |

IUPAC Name |

9-[(1R,2S,3R,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one |

InChI |

InChI=1S/C11H14N4O4/c16-2-5-1-6(9(18)8(5)17)15-4-14-7-10(15)12-3-13-11(7)19/h3-6,8-9,16-18H,1-2H2,(H,12,13,19)/t5-,6-,8-,9+/m1/s1 |

InChI Key |

WJJOLBUDGLOYDT-GCXDCGAKSA-N |

Isomeric SMILES |

C1[C@@H]([C@H]([C@H]([C@@H]1N2C=NC3=C2N=CNC3=O)O)O)CO |

SMILES |

C1C(C(C(C1N2C=NC3=C2N=CNC3=O)O)O)CO |

Canonical SMILES |

C1C(C(C(C1N2C=NC3=C2N=CNC3=O)O)O)CO |

synonyms |

carbocyclic inosine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

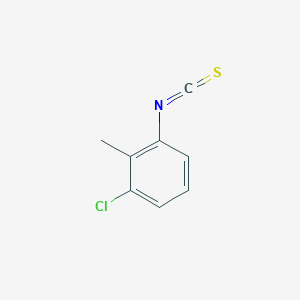

![9-Octadecene, 1-[2-(octadecyloxy)ethoxy]-, (Z)-](/img/structure/B102345.png)